Enhanced Antibacterial Potency Against Multidrug-Resistant Gram-Positive Pathogens
Antifungal agent 85 (compound 24f) demonstrates superior antibacterial potency compared to its parent compound, etrasimod, and key structural analogs. Against S. aureus ATCC 25923, compound 24f exhibits an MIC of 5 μM, while etrasimod has an MIC range of 5–10 μM [1]. This improvement is more pronounced when compared to other indole derivatives: compound 24a, which has a cyclopentyl group instead of a cyclohexyl group, shows a significantly higher MIC of 20 μM [1]. The potency advantage of 24f extends to clinically relevant resistant strains, where it maintains MIC values of 2.5–5 μM against both methicillin-resistant S. aureus (MRSA) and Enterococcus faecalis, confirming its broad-spectrum activity against Gram-positive threats [1].
| Evidence Dimension | In vitro antibacterial potency (MIC) |
|---|---|
| Target Compound Data | 5 μM (S. aureus); 2.5–5 μM (MRSA, E. faecalis) |
| Comparator Or Baseline | Etrasimod: 5–10 μM (S. aureus); Compound 24a: 20 μM (S. aureus) |
| Quantified Difference | 24f has a 2-fold lower MIC than the upper limit of etrasimod's range and a 4-fold lower MIC than compound 24a against S. aureus. |
| Conditions | Microbroth dilution assay against S. aureus ATCC 25923, MRSA, and E. faecalis, performed in triplicate. |
Why This Matters
This superior potency, especially against drug-resistant strains, makes Antifungal agent 85 a more promising and cost-effective lead candidate for further development compared to its less active analogs.
- [1] Zidar, N., et al. (2024). Design and synthesis of etrasimod derivatives as potent antibacterial agents against Gram-positive bacteria. European Journal of Medicinal Chemistry, 264, 115998. View Source
